(S)-N-Nitroso Anatabine-d4 is a deuterated derivative of N-nitrosoanatabine, a member of the nitrosamine class of compounds. Nitrosamines are known for their potential carcinogenic properties, particularly in relation to tobacco products. The presence of deuterium in this compound aids in scientific studies by providing insights into the metabolic pathways and biological effects of nitrosamines, as deuterium can influence stability and reactivity.
The compound is primarily sourced from chemical suppliers specializing in laboratory-grade materials. It is often utilized in research settings to explore the effects and behaviors of nitrosamines in biological systems. Notably, it is available from suppliers like LGC Standards and Benchchem, which offer detailed product specifications and safety data sheets for researchers .
(S)-N-Nitroso Anatabine-d4 is classified as a nitrosamine, which falls under the broader category of organic compounds that contain a nitroso functional group (-N=O). It is specifically categorized as a deuterated compound due to the incorporation of deuterium atoms in its molecular structure. The compound's CAS number is 1426174-82-4, and its molecular formula is C10H12D4N2O .
The synthesis of (S)-N-Nitroso Anatabine-d4 typically involves the nitrosation of anatabine-2,4,5,6-d4. This process begins with the deuteration of anatabine, followed by the introduction of a nitroso group. Commonly used nitrosating agents include sodium nitrite in an acidic medium.
Industrial production methods mirror these laboratory techniques but are optimized for scale and efficiency using continuous flow reactors and advanced purification methods .
The molecular structure of (S)-N-Nitroso Anatabine-d4 features a nitroso group attached to an anatabine backbone. The incorporation of deuterium alters the physical properties slightly compared to its non-deuterated counterpart.
(S)-N-Nitroso Anatabine-d4 can undergo several chemical reactions:
These reactions are significant for understanding the compound's behavior in various chemical environments and its potential biological interactions .
The mechanism of action for (S)-N-Nitroso Anatabine-d4 involves its interaction with cellular components, particularly DNA. The nitroso group can form adducts with DNA bases, leading to mutations that may contribute to carcinogenesis. The presence of deuterium may influence the reaction rates and pathways involved in these processes, providing valuable insights into the stability and reactivity of nitrosamines in biological systems .
These properties are crucial for researchers when considering experimental conditions and potential applications in studies involving this compound .
(S)-N-Nitroso Anatabine-d4 has several scientific applications:
Through these applications, (S)-N-Nitroso Anatabine-d4 serves as an important tool for advancing our understanding of nitrosamines and their implications in health and disease contexts.
Deuterium-labeled nitrosamines like (S)-N-Nitroso Anatabine-d4 (C~10~H~7~D~4~N~3~O, MW 193.24 g/mol) are synthesized via late-stage or precursor-directed methods to ensure isotopic integrity. Late-stage deuteration involves electrophilic deuteration of pre-formed anatabine using deuterated reagents (e.g., D~2~O/acid catalysts), but risks low regioselectivity. Precursor-directed synthesis—more common for this compound—uses deuterated nicotinic acid derivatives to build the pyridine ring with deuterium at positions 2,4,5,6 prior to nitrosation [1] [10]. The nitrosation step employs NaNO~2~ in acidic media to convert the secondary amine to the N-nitroso group, requiring strict temperature control (0–5°C) to prevent deuterium scrambling [1] [4].
Isotopic purity (>95%) is validated using LC-MS/MS, where the mass shift (Δm/z = +4) confirms deuterium incorporation. Challenges include minimizing isotopic effects during reactions, as deuterium’s lower zero-point energy can alter reaction kinetics by 2- to 7-fold compared to protiated analogs [2] [6]. This effect is critical in metabolic studies, as C–D bond cleavage is slower than C–H, reducing the activation rate of procarcinogens [2].
Table 1: Synthetic Methods for Deuterium Incorporation in (S)-N-Nitroso Anatabine-d4
Method | Reagents | Deuteration Sites | Isotopic Purity | Key Challenge |
---|---|---|---|---|
Precursor-directed | D~4~-nicotinic acid derivatives | Pyridine ring (2,4,5,6) | >95% | Regioselective ring synthesis |
Late-stage deuteration | D~2~O/Acid catalysts | Variable | 80–90% | Low regiocontrol, deuterium exchange |
Nitrosation control | NaNO~2~/DCl | N-NO group retention | >98% | Deuterium loss at high temperatures |
The chiral center at the pyrrolidine-piperidine bridge necessitates asymmetric synthesis to isolate the (S)-enantiomer. Three strategies are employed:
Stereochemical integrity is confirmed via chiral HPLC using amylose-based columns and polarimetric detection. The (S)-configuration’s biological relevance lies in its preferential interaction with metabolic enzymes like CYP2A6, which exhibits 3–5× higher activity for (S)-enantiomers in mutagenicity assays [7] [8].
Purifying (S)-N-Nitroso Anatabine-d4 from synthetic mixtures requires orthogonal techniques:
Validation in biological matrices (e.g., plasma, urine) addresses two challenges:
Table 2: Analytical Validation Parameters for (S)-N-Nitroso Anatabine-d4 in Urine
Parameter | Requirement | Result | Method |
---|---|---|---|
Linearity | R^2^ ≥ 0.98 | 0.991–0.999 | Quadratic regression |
Precision (CV%) | ≤15% | 2.5–12.5% | Intra/inter-day LC-MS/MS |
Accuracy | 85–115% | 89–113% | Spiked recovery |
LOD | <1 ng/mL | 0.2 ng/mL | S/N ≥ 3 |
Matrix effect | IS-normalized | 76–84% (deuterated IS) | Post-column infusion |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7